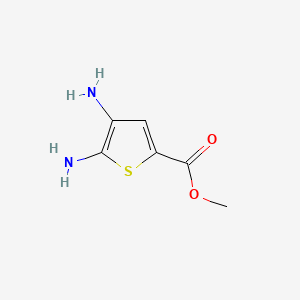

Methyl 4,5-diaminothiophene-2-carboxylate

Description

Properties

IUPAC Name |

methyl 4,5-diaminothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c1-10-6(9)4-2-3(7)5(8)11-4/h2H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJDXQZNWZYJVIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(S1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50700967 | |

| Record name | Methyl 4,5-diaminothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50700967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106850-18-4 | |

| Record name | Methyl 4,5-diaminothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50700967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Methyl 4,5-diaminothiophene-2-carboxylate

Abstract

Methyl 4,5-diaminothiophene-2-carboxylate is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science. Its vicinal diamine functionality on the thiophene core renders it a versatile precursor for the synthesis of complex, fused heterocyclic systems such as thienopyrimidines and thienopyridines. These scaffolds are of significant interest in drug discovery, often serving as bioisosteres for phenyl rings to enhance metabolic stability and target binding affinity. This guide provides an in-depth exploration of the primary synthetic routes to this compound, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of the methodologies.

Introduction: The Significance of this compound

The thiophene nucleus is a privileged scaffold in medicinal chemistry, and the introduction of vicinal diamines at the 4 and 5 positions unlocks a vast chemical space for further functionalization. This compound, in particular, serves as a key intermediate in the synthesis of a wide array of biologically active molecules. Its applications span from the development of novel anticancer and antimicrobial agents to the creation of advanced conductive polymers.[1][2] The strategic placement of the amino and carboxylate groups allows for a diverse range of chemical transformations, making a reliable and efficient synthesis of this compound highly desirable.

This guide will focus on two principal synthetic strategies: a classical approach involving nitration followed by reduction, and an alternative route proceeding through halogenation and subsequent amination. Each method will be critically evaluated to provide researchers with the necessary information to make informed decisions based on their specific laboratory capabilities and research objectives.

Synthetic Route A: Nitration and Subsequent Reduction

This is a well-established and frequently employed method for the introduction of amino groups onto an aromatic ring system. The synthesis commences with the commercially available methyl thiophene-2-carboxylate.

Overall Synthetic Pathway

Caption: Synthetic pathway via nitration and reduction.

Mechanistic Insights

The core of this route lies in the electrophilic aromatic substitution reaction for nitration, followed by the reduction of the nitro groups to primary amines.

-

Nitration: The thiophene ring, being an electron-rich heterocycle, is susceptible to electrophilic attack. A mixture of concentrated nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺). The sulfuric acid acts as a catalyst by protonating the nitric acid, facilitating the loss of a water molecule to form the nitronium ion. The thiophene ring then attacks the nitronium ion, leading to the formation of a sigma complex, which subsequently loses a proton to restore aromaticity and yield the dinitro-substituted product. The electron-withdrawing nature of the carboxylate group at the 2-position directs the incoming nitro groups to the 4 and 5 positions.

-

Reduction: The reduction of the nitro groups to amines can be achieved through various methods. Catalytic hydrogenation using hydrogen gas and a palladium-on-carbon catalyst (H₂/Pd-C) is a clean and efficient method. Alternatively, chemical reduction using a metal in acidic media, such as tin(II) chloride (SnCl₂) in hydrochloric acid, is also highly effective. The choice of reducing agent may depend on the presence of other functional groups in the molecule and the desired reaction conditions.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 4,5-dinitrothiophene-2-carboxylate

-

To a stirred and cooled (0-5 °C) solution of methyl thiophene-2-carboxylate (1 equivalent) in concentrated sulfuric acid, slowly add a mixture of concentrated nitric acid (2.2 equivalents) and concentrated sulfuric acid (1:1 v/v).

-

Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

The precipitated solid is collected by filtration, washed thoroughly with cold water until the washings are neutral, and dried under vacuum to afford methyl 4,5-dinitrothiophene-2-carboxylate.

Step 2: Synthesis of this compound

-

Suspend methyl 4,5-dinitrothiophene-2-carboxylate (1 equivalent) in ethanol or ethyl acetate.

-

Add a catalytic amount of 10% Palladium on carbon (Pd-C).

-

Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature until the starting material is consumed (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.[1]

Data Summary

| Step | Key Reagents | Solvent | Temperature (°C) | Typical Yield (%) |

| Nitration | HNO₃, H₂SO₄ | H₂SO₄ | 0 - 10 | 75 - 85 |

| Reduction | H₂/Pd-C | Ethanol | Room Temp. | 80 - 90 |

Trustworthiness and Self-Validation

The progress of each step can be reliably monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material before proceeding to the next step or work-up. The final product's identity and purity should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The characteristic disappearance of the nitro group signals in the IR spectrum and the appearance of amine protons in the ¹H NMR spectrum serve as key validation points.

Synthetic Route B: Halogenation and Subsequent Amination

This alternative strategy avoids the use of strong nitrating acids and offers a different approach to introducing the crucial amine functionalities. Bromination is a common choice for halogenation due to the reactivity of bromine and the relative ease of the subsequent amination step.

Overall Synthetic Pathway

Caption: Synthetic pathway via halogenation and amination.

Mechanistic Insights

-

Bromination: N-Bromosuccinimide (NBS) is a convenient and selective brominating agent for electron-rich aromatic rings. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF). The mechanism involves the electrophilic attack of the thiophene ring on the bromine atom of NBS. The electron-withdrawing carboxylate group deactivates the 3-position, directing the bromination to the 4 and 5 positions.

-

Amination: The conversion of the dibromo intermediate to the diamino product is achieved through a nucleophilic aromatic substitution or, more commonly, a transition-metal-catalyzed cross-coupling reaction. The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds. This reaction typically employs a palladium catalyst, a phosphine ligand, and a base to couple an aryl halide with an amine source (e.g., ammonia or a protected amine). The catalytic cycle involves oxidative addition of the aryl bromide to the palladium(0) complex, coordination of the amine, deprotonation by the base, and reductive elimination to yield the aminated product and regenerate the palladium(0) catalyst.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 4,5-dibromothiophene-2-carboxylate

-

Dissolve methyl thiophene-2-carboxylate (1 equivalent) in dimethylformamide (DMF).

-

Add N-Bromosuccinimide (NBS) (2.2 equivalents) portion-wise to the solution, while maintaining the temperature below 30 °C.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain methyl 4,5-dibromothiophene-2-carboxylate.

Step 2: Synthesis of this compound (Buchwald-Hartwig Amination)

-

To a reaction vessel, add methyl 4,5-dibromothiophene-2-carboxylate (1 equivalent), a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos), and a base (e.g., sodium tert-butoxide).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

-

Add a degassed solvent (e.g., toluene or dioxane) and an amine source (e.g., a solution of ammonia in dioxane or a protected amine like benzophenone imine followed by deprotection).

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

-

Cool the reaction mixture to room temperature, dilute with an organic solvent, and filter through Celite.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to afford this compound.[1]

Data Summary

| Step | Key Reagents | Solvent | Temperature (°C) | Typical Yield (%) |

| Bromination | NBS | DMF | Room Temp. | 85 - 95 |

| Amination | Pd catalyst, ligand, base | Toluene | 80 - 110 | 60 - 75 |

Trustworthiness and Self-Validation

The progress of the bromination can be easily followed by TLC. For the Buchwald-Hartwig amination, monitoring by GC-MS is often more effective to track the consumption of the starting material and the formation of mono- and di-aminated products. The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its structure and purity.

Comparative Analysis of Synthetic Routes

| Feature | Route A: Nitration & Reduction | Route B: Halogenation & Amination |

| Reagents | Readily available and inexpensive strong acids and reducing agents. | Requires specialized and often expensive palladium catalysts and ligands. |

| Reaction Conditions | Often requires strongly acidic and potentially hazardous conditions for nitration. | Milder conditions for bromination, but the amination step requires inert atmosphere and higher temperatures. |

| Scalability | Generally straightforward to scale up. | Can be more challenging to scale up due to catalyst cost and sensitivity. |

| Substrate Scope | May not be suitable for substrates with acid-sensitive functional groups. | Generally more tolerant of a wider range of functional groups. |

| Byproducts | Reduction of nitro groups is typically clean. | The amination step can sometimes lead to side products from catalyst decomposition or side reactions. |

Conclusion

Both the nitration/reduction and halogenation/amination routes offer viable pathways for the synthesis of this compound. The choice between these methods will largely depend on the specific requirements of the research project, including the scale of the synthesis, the availability of reagents and equipment, and the presence of other functional groups on the starting material. For large-scale synthesis where cost is a major factor, the classical nitration and reduction route may be more attractive. For more complex molecules or when milder reaction conditions are necessary, the halogenation and subsequent transition-metal-catalyzed amination approach provides a powerful and versatile alternative.

References

-

MDPI. (2021). Synthesis of 3,5-Diamino-Substituted Dithieno[3,2-b:2′,3′-d]thiophene Derivatives. Retrieved from [Link]

-

ResearchGate. (2021). (PDF) Synthesis of 3,5-Diamino-Substituted Dithieno[3,2-b:2′,3′-d]thiophene Derivatives. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor. Retrieved from [Link]

-

MDPI. (2022). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. Retrieved from [Link]

-

International Journal of Pharmacy and Biological Sciences. (n.d.). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. Retrieved from [Link]

Sources

CAS number 106850-18-4 properties and structure.

An In-depth Technical Guide to Methyl 4,5-diaminothiophene-2-carboxylate (CAS No. 106850-18-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 106850-18-4), a versatile heterocyclic compound with significant applications in medicinal chemistry, organic synthesis, and materials science. This document elucidates the compound's core physicochemical properties, molecular structure, and synthesis methodologies. Furthermore, it delves into its diverse biological activities and established applications, offering valuable insights for professionals engaged in drug discovery and development.

Introduction and Compound Identification

This compound, hereafter referred to as MDT, is a substituted thiophene derivative characterized by the presence of two amino groups and a methyl carboxylate group attached to the thiophene ring.[1] Its unique structural arrangement makes it a valuable building block for the synthesis of more complex molecules and a scaffold for the development of novel therapeutic agents.[1]

Table 1: Compound Identification

| Identifier | Value |

| CAS Number | 106850-18-4 |

| IUPAC Name | This compound |

| Synonyms | MDT, Methyl 4,5-diamino-2-thiophenecarboxylate |

| Molecular Formula | C₆H₈N₂O₂S[1][2] |

| Molecular Weight | 172.20 g/mol [1][2] |

| InChI Key | AJDXQZNWZYJVIO-UHFFFAOYSA-N[1] |

Physicochemical Properties and Structural Elucidation

The physicochemical properties of MDT are crucial for its handling, formulation, and application in various experimental settings.

Table 2: Physicochemical Properties

| Property | Value | Source |

| Boiling Point (Predicted) | 413.9 ± 40.0 °C | [3] |

| Density (Predicted) | 1.418 ± 0.06 g/cm³ | [3] |

Molecular Structure

The structure of MDT, featuring a thiophene core with vicinal diamine and ester functionalities, is the basis for its chemical reactivity and biological activity.

Caption: 2D Structure of this compound.

Synthesis and Manufacturing

Synthetic Route Overview

A common laboratory-scale synthesis of MDT involves a multi-step process starting from a suitable thiophene precursor.[1] The key steps typically include nitration followed by reduction to introduce the two amino groups.[1]

Caption: General synthetic workflow for MDT.

Detailed Experimental Protocol: A Representative Synthesis

The following protocol is a generalized representation based on established chemical principles for the synthesis of similar compounds. Researchers should adapt and optimize the conditions based on their specific laboratory setup and safety protocols.

Step 1: Nitration of Methyl thiophene-2-carboxylate

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0-5 °C in an ice bath.

-

Substrate Addition: Slowly add Methyl thiophene-2-carboxylate to the cooled nitrating mixture via the dropping funnel, ensuring the temperature does not exceed 10 °C.

-

Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted. The solid dinitro product will precipitate.

-

Isolation: Collect the precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.

Step 2: Reduction of the Dinitrothiophene Derivative

-

Reaction Setup: In a hydrogenation vessel, dissolve the dinitrothiophene derivative in a suitable solvent such as ethanol or ethyl acetate.

-

Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst (e.g., 10% Palladium on carbon).

-

Hydrogenation: Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction mixture at room temperature.

-

Reaction Monitoring: Monitor the uptake of hydrogen and the reaction progress by TLC.

-

Isolation: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by recrystallization or column chromatography.

Biological Activities and Applications in Drug Development

MDT serves as a privileged scaffold in medicinal chemistry due to its wide range of biological activities.[1]

Table 3: Summary of Biological Activities

| Activity | Description |

| Antimicrobial | Demonstrates efficacy against various bacterial strains, including Staphylococcus aureus and E. coli.[1] |

| Anticancer | Derivatives have shown potential in inhibiting the proliferation of cancer cells.[1] It is a key intermediate in the synthesis of inhibitors for targets like p38α MAPK kinase and various receptor tyrosine kinases. |

| Anti-inflammatory | Exhibits properties that may lead to a reduction in inflammation markers.[1] |

| Cardiovascular | Shows potential for antihypertensive and anti-atherosclerotic effects.[1] |

| Metabolic Disorders | It is an instrumental compound in the development of small molecule positive allosteric modulators (PAMs) for the GLP-1 receptor, a key target in the treatment of type 2 diabetes and obesity. |

Applications in Organic Synthesis and Materials Science

Beyond its pharmaceutical applications, MDT is a valuable intermediate in other fields.

-

Organic Synthesis: It acts as a versatile building block for the construction of more complex heterocyclic systems.[1]

-

Materials Science: The diaminothiophene core is utilized in the synthesis of conjugated azomethines (Schiff bases), which have applications in the development of organic semiconductors and light-emitting materials.[1]

Analytical Methods

The characterization and quantification of MDT and its derivatives typically involve standard analytical techniques. While specific methods for this compound are not detailed in the provided search results, general approaches would include:

-

Chromatography: High-Performance Liquid Chromatography (HPLC) for purity assessment and quantification. Gas Chromatography (GC) may also be applicable depending on the volatility and thermal stability of the compound and its derivatives.

-

Spectroscopy:

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups.

-

Safety and Handling

For research use only. Not for human or veterinary use.[1] Users should consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.

Conclusion

This compound (CAS No. 106850-18-4) is a compound of significant scientific interest with a broad spectrum of applications. Its utility as a scaffold in medicinal chemistry, a building block in organic synthesis, and a component in materials science underscores its importance. This guide has provided a comprehensive overview of its properties, synthesis, and applications to support ongoing and future research and development endeavors.

References

-

This compound - Benchchem. (URL: [Link])

-

This compound dihydrochloride (106850-18-4) - Suzhou Sibian Chemical Technology Co.,Ltd. (URL: [Link])

-

This compound - CRO SPLENDID LAB. (URL: [Link])

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of Methyl 4,5-diaminothiophene-2-carboxylate

Introduction

For researchers and professionals in drug development and materials science, the precise structural elucidation of novel heterocyclic compounds is a foundational requirement for innovation. Among these, thiophene derivatives are critical building blocks for a wide array of pharmacologically active agents and functional materials.[1] Methyl 4,5-diaminothiophene-2-carboxylate, in particular, serves as a versatile precursor for synthesizing complex fused heterocyclic systems, such as thienopyrimidines, which are recognized as privileged scaffolds in drug discovery.[2]

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive method for non-destructive structure determination of organic molecules in solution. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound. We will explore the theoretical underpinnings of the observed chemical shifts and coupling patterns, present a validated experimental protocol for data acquisition, and offer a detailed interpretation of the spectral data, grounded in established principles of NMR spectroscopy.

Part 1: The Molecule - Structure and Electronic Environment

To accurately interpret the NMR spectra, one must first understand the molecule's structure and the electronic influence of its functional groups. This compound possesses a thiophene ring substituted with three distinct groups: two amino (-NH₂) groups at positions 4 and 5, and a methyl carboxylate (-COOCH₃) group at position 2.

-

Amino Groups (-NH₂): These are strong electron-donating groups through resonance. They increase the electron density on the thiophene ring, particularly at the ortho and para positions relative to their points of attachment. This increased electron density leads to magnetic shielding of the ring's carbon and proton nuclei.

-

Methyl Carboxylate Group (-COOCH₃): This is an electron-withdrawing group due to the electronegativity of the oxygen atoms. It decreases the electron density on the ring, causing deshielding of the nearby nuclei.

The interplay of these opposing electronic effects dictates the final chemical shifts of the single proton and the five carbon atoms of the thiophene ring.

Molecular Structure with Atom Numbering

For clarity in the subsequent spectral analysis, the atoms of this compound are numbered as shown in the diagram below.

Caption: Numbering scheme for this compound.

Part 2: Experimental Protocol for NMR Analysis

The quality and reproducibility of NMR data are critically dependent on meticulous sample preparation and standardized acquisition parameters.[3][4] The following protocol is a self-validating system designed for acquiring high-resolution spectra of the title compound.

Step-by-Step Methodology

-

Solvent Selection: Due to the presence of exchangeable amine (-NH₂) protons, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is the solvent of choice. DMSO-d₆ forms hydrogen bonds with the N-H protons, which slows down their rate of chemical exchange and reduces peak broadening, often allowing for the observation of sharp N-H signals.[5] In contrast, solvents like D₂O would lead to the complete exchange and disappearance of these signals.[5]

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR, and 20-30 mg for ¹³C NMR, into a clean, dry vial.[4]

-

Add approximately 0.7 mL of DMSO-d₆ to the vial.[6]

-

Gently vortex or sonicate the mixture until the sample is fully dissolved, ensuring a homogenous solution free of particulate matter.[3]

-

Using a Pasteur pipette, carefully transfer the solution into a high-quality 5 mm NMR tube, ensuring a sample height of 4-5 cm.[4]

-

-

Spectrometer Setup and Data Acquisition:

-

Insert the sample into the NMR spectrometer (e.g., 400 MHz or higher).

-

Locking and Shimming: Lock onto the deuterium signal of the DMSO-d₆ solvent to stabilize the magnetic field. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.[1]

-

¹H NMR Acquisition:

-

Pulse Sequence: Use a standard single-pulse sequence.

-

Spectral Width: Set to ~12 ppm, centered around 6 ppm.

-

Number of Scans: Acquire 16-32 scans for a good signal-to-noise ratio.

-

Relaxation Delay: Use a delay of 2-5 seconds to ensure full relaxation of all protons.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Employ a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with single lines for each unique carbon atom.[1]

-

Number of Scans: Acquire 1024 or more scans due to the low natural abundance of ¹³C.

-

Spectral Width: Set to ~200 ppm.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale. For ¹H NMR in DMSO-d₆, reference the residual solvent peak to δ 2.50 ppm. For ¹³C NMR, reference the DMSO-d₆ septet to δ 39.52 ppm.

-

Integrate the signals in the ¹H spectrum to determine the relative proton ratios.

-

Workflow Diagram

Caption: Standard workflow for NMR data acquisition and analysis.

Part 3: Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show four distinct signals corresponding to the four different types of protons in the molecule.

Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality and Field Insights |

| ~6.8 - 7.2 | Singlet (s) | 1H | H3 | This sole thiophene ring proton is a singlet as it has no adjacent protons to couple with. Its chemical shift is influenced by the electron-donating amino groups and the electron-withdrawing carboxylate group. |

| ~6.5 - 7.0 | Broad Singlet (br s) | 2H | -NH₂ (C5) | The amino group at C5 is less deshielded than the one at C4. The broadness is due to quadrupolar relaxation and potential chemical exchange. |

| ~5.5 - 6.0 | Broad Singlet (br s) | 2H | -NH₂ (C4) | This amino group is adjacent to the electron-donating C5-NH₂ and the electron-neutral C3, making it slightly more shielded. The chemical shift of amine protons is highly dependent on solvent, concentration, and temperature.[7][8][9] |

| ~3.7 | Singlet (s) | 3H | -OCH₃ (C7) | The methyl protons of the ester group typically appear in this region. The signal is a sharp singlet as there are no neighboring protons. |

In-Depth Discussion:

-

Thiophene Proton (H3): The chemical shifts of protons on a thiophene ring are sensitive to the electronic nature of the substituents.[1][10] The two amino groups donate electron density, causing shielding (an upfield shift), while the carboxylate group withdraws density, causing deshielding (a downfield shift). The final position of the H3 singlet represents the net effect of these influences.

-

Amine Protons (-NH₂): The signals for the two amino groups are expected to be broad and may appear at different chemical shifts due to their distinct electronic environments. Their exact positions can vary significantly. A D₂O shake experiment would confirm their assignment, as these peaks would disappear from the spectrum upon addition of D₂O.

Part 4: Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will display six signals, one for each unique carbon atom in the molecule. Thiophene ring carbons typically resonate between δ 110-150 ppm.[11]

Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale for Chemical Shift |

| ~162 | C6 (C=O) | Carbonyl carbons of esters are highly deshielded and appear significantly downfield. |

| ~150 | C5 | Attached to an electron-donating -NH₂ group, this carbon is deshielded due to the direct heteroatom effect but also shielded by resonance. The net effect is a downfield position. |

| ~145 | C4 | Similar to C5, this carbon is attached to an -NH₂ group. Its precise shift relative to C5 depends on the complex interplay of electronic effects. |

| ~120 | C2 | Attached to the electron-withdrawing carboxylate group and the sulfur atom, this carbon is expected to be deshielded relative to C3. |

| ~105 | C3 | This carbon is flanked by two electron-rich carbons (C2 and C4), leading to a relatively shielded (upfield) position. |

| ~51 | C7 (-OCH₃) | The methyl carbon of the ester group is a typical aliphatic sp³ carbon and appears in the expected upfield region. |

Expert Insights:

-

Substituent Effects: The chemical shifts of the thiophene ring carbons (C2, C3, C4, C5) are governed by substituent chemical shift (SCS) effects.[12] The amino groups cause a significant upfield shift for the carbon atoms they are attached to (ipso-effect) and the adjacent carbons, while the carboxylate group causes a downfield shift for the ipso-carbon (C2).

-

Ambiguity in C4/C5 Assignment: The assignments for C4 and C5 can be challenging and may require advanced 2D NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation) for unambiguous confirmation. An HMBC spectrum would show correlations between H3 and C2, C4, and C5, helping to solidify the assignments.

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra provides unequivocal confirmation of the structure of this compound. The characteristic chemical shifts, multiplicities, and integration values observed in the ¹H spectrum, coupled with the distinct signals for each carbon in the ¹³C spectrum, align perfectly with the proposed molecular architecture. This guide has detailed the theoretical basis for the spectral features, provided a robust experimental protocol, and offered an expert interpretation, serving as a valuable resource for scientists working with this important heterocyclic building block.

References

-

Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. Taylor & Francis Online. [Link]

-

AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. DTIC. [Link]

-

The Substituent Effects in Thiophene Compounds. I. 1 H NMR and IR Studies in Methyl (Substituted 2-Thiophenecarboxylate)s. Oxford Academic. [Link]

-

The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. Journal of the American Chemical Society. [Link]

-

NMR chemical shift prediction of thiophenes. Stenutz. [Link]

-

NMR Sample Preparation: The Complete Guide. Organomation. [Link]

-

C-13 NMR Spectra of Thiophenes. II. 2-Substituted Thiophenes. Oxford Academic. [Link]

-

How To Prepare And Run An NMR Sample. Alwsci. [Link]

-

How To Prepare And Run An NMR Sample. Alwsci. [Link]

-

The Substituent Effects in Thiophene Compounds. I. 1H NMR and IR Studies in Methyl (Substituted 2-Thiophenecarboxylate)s. Oxford Academic. [Link]

-

Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. J-Stage. [Link]

-

Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. ResearchGate. [Link]

-

Carbon-13 chemical shifts in some substituted furans and thiophens. Sci-Hub. [Link]

-

Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. J-Stage. [Link]

-

NMR Sample Preparation. Western University. [Link]

-

NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. [Link]

-

NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Publications. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. organomation.com [organomation.com]

- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. publish.uwo.ca [publish.uwo.ca]

- 7. tandfonline.com [tandfonline.com]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. sci-hub.st [sci-hub.st]

- 12. NMR chemical shift prediction of thiophenes [stenutz.eu]

An In-Depth Technical Guide to Methyl 4,5-diaminothiophene-2-carboxylate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Heterocyclic Building Block

Methyl 4,5-diaminothiophene-2-carboxylate is a polysubstituted thiophene derivative that has garnered significant interest in the fields of medicinal chemistry and materials science.[1] Its structural motif, featuring vicinal amino groups and a methyl ester on a thiophene core, provides a unique platform for the synthesis of a diverse array of complex molecules and functional materials. The thiophene ring itself is a well-recognized bioisostere of the benzene ring, often introduced into drug candidates to modulate metabolic stability and enhance binding affinity to biological targets.[1] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthetic approaches, and its current and potential applications.

Molecular and Physicochemical Properties

The fundamental properties of this compound are summarized below. It is important to note that while some experimental data is available for closely related analogs, specific experimentally determined values for this compound are not widely reported in the literature.

| Property | Value | Source |

| Molecular Formula | C₆H₈N₂O₂S | [1][2] |

| Molecular Weight | 172.20 g/mol | [1] |

| CAS Number | 106850-18-4 | [1][2][3][4][5] |

| IUPAC Name | This compound | [2] |

| Appearance | Not specified in available literature; likely a solid. | N/A |

| Melting Point | Not specified in available literature. | N/A |

| Boiling Point | Not specified in available literature. | N/A |

| Solubility | Not specified in available literature; expected to be soluble in polar organic solvents. | N/A |

The dihydrochloride salt of this compound is also commercially available (CAS No. 1452518-88-5) with a molecular formula of C₆H₁₀Cl₂N₂O₂S and a molecular weight of 245.13 g/mol .[6]

Molecular Structure

The structure of this compound is characterized by a central thiophene ring.

Caption: Molecular structure of this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the proton on the thiophene ring (C3-H). The two amino groups (at C4 and C5) would likely appear as broad singlets, and their chemical shifts could be solvent-dependent. The methyl ester group would exhibit a singlet integrating to three protons.

-

¹³C NMR: The carbon NMR spectrum would display six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon of the ester would have the highest chemical shift, typically in the range of 160-170 ppm. The four carbons of the thiophene ring would appear in the aromatic region, and the methyl carbon of the ester would be found in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by N-H stretching vibrations from the two amino groups, likely appearing as a broad band in the region of 3300-3500 cm⁻¹. A strong absorption band corresponding to the C=O stretching of the ester group would be expected around 1700-1730 cm⁻¹. C-N and C-S stretching vibrations would also be present in the fingerprint region.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 172.20 g/mol . Fragmentation patterns would likely involve the loss of the methoxy group from the ester and other characteristic cleavages of the thiophene ring.

Chemical Properties and Reactivity

The chemical reactivity of this compound is dictated by its functional groups: the vicinal diamines, the ester, and the electron-rich thiophene ring.

-

Reactions of the Amino Groups: The two amino groups are nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and condensation with carbonyl compounds to form Schiff bases. The vicinal arrangement of the diamines makes this compound an excellent precursor for the synthesis of fused heterocyclic systems, such as thieno[3,4-b]pyrazines, by reaction with 1,2-dicarbonyl compounds.

-

Reactions of the Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. It can also be converted to amides by reaction with amines or reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride.

-

Reactions of the Thiophene Ring: The thiophene ring is susceptible to electrophilic substitution, although the electron-donating amino groups can influence the regioselectivity of such reactions.

Synthesis of this compound

Several synthetic routes to this compound can be envisaged, primarily starting from a functionalized thiophene precursor. While a specific, detailed experimental protocol for this exact compound is not widely published, plausible synthetic strategies include:

-

Nitration and Subsequent Reduction: A common method for introducing amino groups onto an aromatic ring.[1]

Caption: Synthetic pathway via nitration and reduction.

-

Bromination and Amination: An alternative route involving the introduction of bromine atoms followed by nucleophilic substitution with an amine source.

Exemplary Laboratory Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on common synthetic methodologies for analogous compounds. This protocol has not been experimentally validated for this specific compound and should be adapted and optimized by researchers.

Step 1: Dinitration of Methyl thiophene-2-carboxylate

-

To a stirred solution of methyl thiophene-2-carboxylate in concentrated sulfuric acid, cooled to 0 °C, slowly add a mixture of fuming nitric acid and concentrated sulfuric acid, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

-

Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude dinitro derivative.

Step 2: Reduction of the Dinitro Derivative

-

Dissolve the crude methyl 4,5-dinitrothiophene-2-carboxylate in a suitable solvent such as ethanol or acetic acid.

-

Add a reducing agent, for example, tin(II) chloride dihydrate in concentrated hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon.

-

Heat the reaction mixture under reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the mixture and neutralize with a base (e.g., sodium hydroxide solution) until alkaline.

-

Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Applications in Research and Development

The unique structural features of this compound make it a valuable intermediate in several areas of chemical research and drug discovery.

-

Medicinal Chemistry: It serves as a key building block for the synthesis of fused heterocyclic systems, such as thienopyrimidines and thienopyridines, which are considered "privileged scaffolds" in drug discovery due to their frequent appearance in biologically active compounds.[1] Derivatives of diaminothiophenes have shown potential as anticancer agents.

-

Materials Science: The electron-rich nature of the diaminothiophene core makes it a candidate for the development of novel organic electronic materials, including conductive polymers and organic light-emitting diodes (OLEDs).[1]

Safety and Handling

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a heterocyclic compound with significant potential as a synthetic intermediate. Its vicinal diamine functionality provides a versatile handle for the construction of complex molecular architectures, particularly fused heterocyclic systems of medicinal interest. While detailed experimental data on its physical and chemical properties are currently limited in the public domain, its structural analogy to other well-studied aminothiophenes suggests a rich and varied chemistry. Further research into the properties and reactivity of this compound is warranted to fully exploit its potential in drug discovery and materials science.

References

-

CAS NO. 106850-18-4 | this compound ... (URL: [Link])

Sources

The Evolving Landscape of Diaminothiophene Derivatives in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The diaminothiophene scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility that has led to the discovery of potent and selective modulators of various biological targets. This technical guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships of diaminothiophene derivatives, with a focus on their applications in oncology, infectious diseases, and neurodegenerative disorders. Authored from the perspective of a Senior Application Scientist, this document aims to bridge the gap between synthetic feasibility and therapeutic potential, offering valuable insights for researchers in the field.

The Diaminothiophene Core: A Privileged Scaffold

The 2,5-diaminothiophene moiety, in particular, offers a unique combination of electronic properties and structural features. The presence of two amino groups provides multiple points for derivatization, allowing for the fine-tuning of physicochemical properties and biological activity. Furthermore, the thiophene ring itself is a bioisostere of the phenyl ring, often conferring improved metabolic stability and pharmacokinetic profiles.

Synthesis of Diaminothiophene Derivatives: The Gewald Reaction and Beyond

The most prominent and versatile method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald reaction.[1][2] This one-pot, multi-component reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base.[1][2]

The Gewald Reaction: Mechanism and Causality

The reaction proceeds through an initial Knoevenagel condensation to form a stable α,β-unsaturated nitrile intermediate.[1] The subsequent addition of sulfur, cyclization, and tautomerization yields the final 2-aminothiophene product.[1] The choice of base and solvent can significantly influence the reaction rate and yield, with catalysts like piperidinium borate in ethanol/water mixtures showing high efficiency.

Experimental Protocol: Gewald Synthesis of Diethyl 2,5-diaminothiophene-3,4-dicarboxylate Derivatives

This protocol is a representative example of the Gewald reaction for synthesizing a key diaminothiophene intermediate.

Materials:

-

Ketone/aldehyde (1 equivalent)

-

Active methylene nitrile (e.g., ethyl cyanoacetate) (1 equivalent)

-

Elemental sulfur (1 equivalent)

-

Piperidinium borate (20 mol%)

-

Ethanol/Water (9:1 v/v)

Procedure:

-

To a round-bottom flask, add the ketone/aldehyde, active methylene nitrile, elemental sulfur, and piperidinium borate in the specified molar ratios.

-

Add the ethanol/water solvent mixture to the flask.

-

Stir the reaction mixture at 100°C.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the crude product with cold ethanol.

-

Recrystallize the solid from a suitable solvent (e.g., ethanol) to obtain the purified diaminothiophene derivative.

Visualizing the Gewald Reaction Workflow

Caption: Generalized workflow of the Gewald reaction for the synthesis of 2-aminothiophene derivatives.

Anticancer Applications: Targeting Key Oncogenic Pathways

Diaminothiophene derivatives have demonstrated significant potential as anticancer agents, with activities reported against a wide range of cancer cell lines.[3][4][5][6][7] Their mechanisms of action are often multifaceted, involving the inhibition of key kinases and the induction of apoptosis.

Kinase Inhibition: A Prominent Mechanism

Many diaminothiophene derivatives function as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.[8] The diaminopyrimidine scaffold, often found within more complex diaminothiophene derivatives, is a known hinge-binding motif for many kinases.

Structure-Activity Relationship (SAR) Insights for Kinase Inhibition:

-

Hinge Binding: The 2-amino group of the thiophene ring often forms critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket.

-

Substituents at the 5-position: Bulky aromatic or heteroaromatic substituents at this position can occupy the hydrophobic pocket of the kinase, enhancing potency and selectivity.

-

Modifications at the 3- and 4-positions: Introduction of various functional groups at these positions allows for the modulation of solubility and interaction with the solvent-exposed region of the kinase.

Induction of Apoptosis: The Intrinsic Pathway

A significant number of anticancer diaminothiophene derivatives exert their cytotoxic effects by inducing programmed cell death, or apoptosis.[5][9][10] Evidence suggests that these compounds primarily activate the intrinsic (mitochondrial) apoptotic pathway.

This process is characterized by:

-

Mitochondrial Membrane Depolarization: Disruption of the mitochondrial membrane potential.[11]

-

Release of Cytochrome c: Translocation of cytochrome c from the mitochondria to the cytosol.

-

Caspase Activation: Activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3 and -7).[10]

The activation of caspase-3, a key executioner caspase, can be readily assessed by Western blot analysis, which detects the cleavage of pro-caspase-3 into its active fragments.[12][13][14][15]

Visualizing the Apoptotic Pathway

Caption: The intrinsic apoptotic pathway induced by diaminothiophene derivatives.

Quantitative Analysis of Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative diaminothiophene derivatives against various human cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 2b | T47D (Breast) | 2.3 | [3] |

| 2j | T47D (Breast) | 16.0 | [3] |

| 2c | Wide Panel | 0.017 - 0.130 | [5] |

| 15b | A2780 (Ovarian) | 12 | [4][6] |

| 15b | A2780CP (Ovarian) | 10 | [4][6] |

Antimicrobial Applications: Combating Drug Resistance

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Diaminothiophene derivatives have emerged as a promising class of compounds with broad-spectrum activity against bacteria and fungi.[3][16][17][18][19]

Mechanism of Antimicrobial Action:

While the exact mechanisms are still under investigation for many derivatives, proposed modes of action include:

-

Disruption of Membrane Integrity: Altering the permeability of the microbial cell membrane.[16]

-

Inhibition of Essential Enzymes: Targeting enzymes crucial for microbial survival.

-

Interference with Biofilm Formation: Preventing the formation of microbial biofilms, which are often associated with chronic infections and drug resistance.

Quantitative Analysis of Antimicrobial Activity:

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected diaminothiophene derivatives against various microbial strains.

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |

| 2j | Staphylococcus aureus | - | [3] |

| 2j | Escherichia coli | - | [3] |

| 2j | Candida albicans | - | [3] |

| Derivative 4 | Col-R A. baumannii | 16-32 (MIC50) | [16] |

| Derivative 5 | Col-R A. baumannii | 16-32 (MIC50) | [16] |

| Derivative 8 | Col-R E. coli | 8-32 (MIC50) | [16] |

Neurodegenerative Diseases: A New Frontier

Recent studies have highlighted the potential of diaminothiophene derivatives in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[8] Their neuroprotective effects are thought to stem from their ability to inhibit protein aggregation and modulate the activity of kinases involved in neuronal signaling pathways.

Inhibition of Protein Aggregation

A pathological hallmark of many neurodegenerative diseases is the aggregation of misfolded proteins, such as amyloid-β (Aβ) in Alzheimer's disease and α-synuclein in Parkinson's disease.[20][21][22][23][24][25] Certain thiophene-based compounds have been shown to inhibit the aggregation of these proteins, potentially by binding to the aggregation-prone species and stabilizing them in a non-toxic conformation.[26][27][28]

Modulation of Neuronal Kinases

Dysregulation of kinase signaling is increasingly recognized as a key factor in the pathogenesis of neurodegenerative diseases. Diaminothiophene derivatives, with their proven kinase inhibitory activity, represent a promising therapeutic strategy. For example, inhibitors of kinases such as GSK-3β and CDK5, which are implicated in tau hyperphosphorylation in Alzheimer's disease, are of significant interest.

Conclusion and Future Perspectives

Diaminothiophene derivatives have firmly established themselves as a versatile and valuable scaffold in medicinal chemistry. The ease of their synthesis, coupled with the vast chemical space accessible through derivatization, ensures their continued relevance in the quest for novel therapeutics. Future research in this area will likely focus on:

-

Improving Selectivity: Designing derivatives with enhanced selectivity for specific biological targets to minimize off-target effects.

-

Optimizing Pharmacokinetics: Fine-tuning the physicochemical properties of these compounds to improve their absorption, distribution, metabolism, and excretion (ADME) profiles.

-

Exploring New Therapeutic Areas: Investigating the potential of diaminothiophene derivatives in other disease areas, such as inflammatory and metabolic disorders.

The insights and protocols presented in this technical guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this remarkable class of compounds.

References

-

Gewald, K., Schinke, E., & Böttcher, H. (1966). Über die Synthese von 2-Aminothiophenen. European Journal of Organic Chemistry, 692(1), 1-16. [Link]

-

Bozorov, K., et al. (2014). Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: synthesis and in vitro biological evaluation. Part 1. European Journal of Medicinal Chemistry, 84, 739-745. [Link]

-

Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. (2023). ACS Omega. [Link]

-

The Michael J. Fox Foundation for Parkinson's Research. (n.d.). Disease-modifying Chemical Probes to Inhibit Alpha-synuclein Aggregation. [Link]

-

Synthesis of Some Novel Thiophene Analogues as Potential Anticancer Agents. (2024). Chemistry & Biodiversity. [Link]

-

Radi, M., et al. (2014). Design, synthesis and biological evaluation of 3,5-disubstituted 2-amino thiophene derivatives as a novel class of antitumor agents. European Journal of Medicinal Chemistry, 85, 62-71. [Link]

-

Molina-Panadero, I., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology, 15, 1412607. [Link]

-

El-Sayed, N. N. E., et al. (2024). Synthesis of Some Novel Thiophene Analogues as Potential Anticancer Agents. Chemistry & Biodiversity, 21(7), e202400313. [Link]

-

Gewald Reaction. (n.d.). In Organic Chemistry Portal. [Link]

-

Synthesis and in vitro biological evaluation of novel diaminothiophene scaffolds as antitumor and anti-influenza virus agents. Part 2. (2017). RSC Advances. [Link]

-

Sabnis, R. W., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(i), 209-246. [Link]

-

Kumar, S., et al. (2012). A novel inhibitor of amyloid β (Aβ) peptide aggregation: from high throughput screening to efficacy in an animal model of Alzheimer disease. Journal of Biological Chemistry, 287(46), 38974-38984. [Link]

-

Tartier, L., et al. (2003). Apoptosis induced by dithiothreitol in HL-60 cells shows early activation of caspase 3 and is independent of mitochondria. Cell Death & Differentiation, 10(10), 1126-1135. [Link]

-

A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. (2015). Molecules. [Link]

-

Parkinson's News Today. (2018). Parkinson's Study Finds New Compound that Can Inhibit Alpha-Synuclein. [Link]

-

Antibacterial activity of thiophene derivatives 4, 5 and 8 at different.... (n.d.). ResearchGate. [Link]

-

Miscellaneous derivatives of 2‐aminothiophenes as antimicrobial agents. (2024). Journal of Heterocyclic Chemistry. [Link]

-

Horvath, I., et al. (2020). Anti-aggregation Effects of Phenolic Compounds on α-synuclein. International Journal of Molecular Sciences, 21(10), 3698. [Link]

-

Stanetty, P., et al. (2000). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 5(3), 423-431. [Link]

-

Hayakawa, M., et al. (2011). Structure-based design of thienobenzoxepin inhibitors of PI3-kinase. Bioorganic & Medicinal Chemistry, 19(13), 4032-4043. [Link]

-

Outeiro, T. (2022). Targeting α-synuclein as a therapy for Parkinson's disease: strategies in the pipeline. VJNeurology. [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2023). Journal of Biomolecular Structure and Dynamics. [Link]

-

Western blot analysis for caspase-3 activation. (A) Whole-cell lysates.... (n.d.). ResearchGate. [Link]

-

Han, W. C., et al. (1999). Diamino Benzo[b]thiophene Derivatives as a Novel Class of Active Site Directed Thrombin Inhibitors. Part 6: Further Focus on the Contracted C4'-side Chain Analogues. Bioorganic & Medicinal Chemistry Letters, 9(3), 369-374. [Link]

-

del Olmo, E., et al. (2002). Long-chain aminoalcohol and diamine derivatives induce apoptosis through a caspase-3 dependent pathway. Bioorganic & Medicinal Chemistry Letters, 12(18), 2621-2626. [Link]

-

Alvero, A. B., & Mor, G. (2021). Determination of Caspase Activation by Western Blot. Methods in Molecular Biology, 2281, 1-10. [Link]

-

Wang, X., et al. (2014). Synthesis and structure-activity relationships of PI3K/mTOR dual inhibitors from a series of 2-amino-4-methylpyrido[2,3-d]pyrimidine derivatives. Bioorganic & Medicinal Chemistry Letters, 24(18), 4443-4448. [Link]

-

Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. (2012). MedChemComm. [Link]

-

Small Molecules, α-Synuclein Pathology, and the Search for Effective Treatments in Parkinson's Disease. (2024). International Journal of Molecular Sciences. [Link]

-

Shirani, H., et al. (2021). Thiophene-Based Optical Ligands That Selectively Detect Aβ Pathology in Alzheimer's Disease. ChemBioChem, 22(15), 2589-2595. [Link]

-

Inhibition of Alzheimer's Amyloid-β Peptide Aggregation and its Disruption by a Conformationally Restricted α/β Hybrid.... (n.d.). ResearchGate. [Link]

-

Condorelli, F., et al. (2001). Caspase Cleavage Enhances the Apoptosis-Inducing Effects of BAD. Molecular and Cellular Biology, 21(9), 3025-3036. [Link]

-

Phenothiazine Derivatives and Their Impact on the Apoptosis Processes: A Review. (2023). International Journal of Molecular Sciences. [Link]

-

Evaluation of Caspase Activation to Assess Innate Immune Cell Death. (2022). Journal of Visualized Experiments. [Link]

-

Mabkhot, Y. N., et al. (2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. Chemistry Central Journal, 11(1), 75. [Link]

-

Soto, C., et al. (1996). Inhibition of Alzheimer's amyloidosis by peptides that prevent beta-sheet conformation. Biochemical and Biophysical Research Communications, 226(3), 672-680. [Link]

-

Thiophene-Based Ligands for Specific Assignment of Distinct Aβ Pathologies in Alzheimer's Disease. (2024). ACS Chemical Neuroscience. [Link]

-

Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure. (2022). Molecules. [Link]

-

Antibiofilm and Antivirulence Properties of 6-Polyaminosteroid Derivatives against Antibiotic-Resistant Bacteria. (2023). Pharmaceutics. [Link]

-

Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. (2024). Future Medicinal Chemistry. [Link]

-

Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. (2023). PLOS ONE. [Link]

-

Structure-activity relationships of 6-(2,6-dichlorophenyl)-8-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7-ones: toward selective Abl inhibitors. (2010). Journal of Medicinal Chemistry. [Link]

-

Chemical structures of the PI3K inhibitors discussed in this study A, LY-294002.... (n.d.). ResearchGate. [Link]

-

Discovery of New Apoptosis-Inducing Agents for Breast Cancer Based on Ethyl 2-Amino-4,5,6,7-Tetra Hydrobenzo[b]Thiophene-3-Carboxylate: Synthesis, In Vitro, and In Vivo Activity Evaluation. (2021). Molecules. [Link]

-

Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). Semantic Scholar. [Link]

-

Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. (2023). PLOS ONE. [Link]

-

Nabet, B., et al. (2022). Synthesis and Structure-Activity relationships of cyclin-dependent kinase 11 inhibitors based on a diaminothiazole scaffold. European Journal of Medicinal Chemistry, 238, 114433. [Link]

Sources

- 1. Gewald reaction - Wikipedia [en.wikipedia.org]

- 2. Gewald Reaction [organic-chemistry.org]

- 3. Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: synthesis and in vitro biological evaluation. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis and biological evaluation of 3,5-disubstituted 2-amino thiophene derivatives as a novel class of antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of Some Novel Thiophene Analogues as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Long-chain aminoalcohol and diamine derivatives induce apoptosis through a caspase-3 dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.plos.org [journals.plos.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Caspase Cleavage Enhances the Apoptosis-Inducing Effects of BAD - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Disease-modifying Chemical Probes to Inhibit Alpha-synuclein Aggregation | Parkinson's Disease [michaeljfox.org]

- 21. A Novel Inhibitor of Amyloid β (Aβ) Peptide Aggregation: FROM HIGH THROUGHPUT SCREENING TO EFFICACY IN AN ANIMAL MODEL OF ALZHEIMER DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

- 22. parkinsonsnewstoday.com [parkinsonsnewstoday.com]

- 23. Anti-aggregation Effects of Phenolic Compounds on α-synuclein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. vjneurology.com [vjneurology.com]

- 25. Small Molecules, α-Synuclein Pathology, and the Search for Effective Treatments in Parkinson’s Disease | MDPI [mdpi.com]

- 26. Thiophene-Based Optical Ligands That Selectively Detect Aβ Pathology in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. rsc.org [rsc.org]

- 28. Inhibition of Alzheimer's amyloidosis by peptides that prevent beta-sheet conformation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Methyl 4,5-diaminothiophene-2-carboxylate

This guide provides a comprehensive overview of the synthetic routes for obtaining Methyl 4,5-diaminothiophene-2-carboxylate, a valuable heterocyclic building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed methodologies, mechanistic insights, and practical guidance.

Introduction

This compound is a key intermediate in the synthesis of various pharmacologically active compounds and functional materials. The strategic placement of two amino groups and a carboxylate moiety on the thiophene ring provides multiple points for further functionalization, making it a versatile scaffold for creating diverse molecular architectures. This guide will explore the primary synthetic strategies, focusing on the selection of starting materials and the rationale behind the chosen reaction pathways.

Core Synthetic Strategy: A Two-Step Approach

The most prevalent and efficient method for the synthesis of this compound involves a two-step sequence. The initial step is the construction of a substituted thiophene ring with the necessary functionalities in place, followed by a chemical transformation to introduce the second amino group.

Workflow Overview:

Figure 1: Proposed synthetic pathway for this compound.

This strategy hinges on the initial formation of a highly functionalized thiophene precursor, Methyl 4-amino-5-cyanothiophene-2-carboxylate, via the Gewald reaction. The subsequent conversion of the cyano group at the 5-position into an amino group is then achieved through a Hofmann rearrangement.

Part 1: Synthesis of the Precursor - Methyl 4-Amino-5-cyanothiophene-2-carboxylate via the Gewald Reaction

The Gewald reaction is a powerful one-pot, multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes.[1][2][3] It involves the condensation of a carbonyl compound, an α-cyanoester, and elemental sulfur in the presence of a base.[1][2][3]

Starting Materials and Rationale

For the synthesis of Methyl 4-amino-5-cyanothiophene-2-carboxylate, a specific set of starting materials is required to achieve the desired substitution pattern. A plausible and documented approach involves the use of a β-ketoester, a source of the cyano group, and elemental sulfur.

A key precursor that can be envisioned for this synthesis is an enamine or a related reactive intermediate. One practical approach is to start with commercially available and relatively inexpensive reagents that can generate the necessary reactive species in situ. A particularly relevant example is the reaction of dimethyl 3-oxoglutarate with malononitrile in the presence of a base, which forms a reactive intermediate that can then undergo the Gewald cyclization with sulfur.[4]

Table 1: Starting Materials for the Gewald Reaction

| Starting Material | Role in the Reaction |

| Dimethyl 3-oxoglutarate | Provides the carbon backbone for the thiophene ring and the methyl carboxylate group at the 2-position. |

| Malononitrile | Serves as the source of the cyano group at the 5-position and the amino group at the 4-position. |

| Elemental Sulfur | Provides the sulfur atom for the thiophene ring. |

| Morpholine (or other base) | Acts as a catalyst to promote the initial condensation and subsequent cyclization reactions.[5] |

| Methanol (or other alcohol) | Serves as the reaction solvent. |

Reaction Mechanism

The mechanism of the Gewald reaction is generally understood to proceed through a series of steps:

-

Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the carbonyl compound (in this case, derived from dimethyl 3-oxoglutarate) and the active methylene compound (malononitrile).[2]

-

Michael Addition of Sulfur: Elemental sulfur then adds to the activated double bond of the Knoevenagel adduct.

-

Cyclization and Tautomerization: The sulfur-containing intermediate undergoes intramolecular cyclization, followed by tautomerization to yield the stable aromatic 2-aminothiophene ring.[2]

Figure 2: Simplified mechanism of the Gewald reaction.

Experimental Protocol (Adapted from a similar synthesis[4])

-

Reaction Setup: In a suitable reaction vessel, combine dimethyl 3-oxoglutarate and malononitrile in methanol.

-

Base Addition: While maintaining the temperature below 40°C, slowly add morpholine to the reaction mixture.

-

Sulfur Addition: Introduce elemental sulfur to the mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for a period of 2 hours.

-

Precipitation and Isolation: After the reaction is complete, cool the mixture and add water to precipitate the product.

-

Purification: Filter the precipitate, wash with water, and dry to obtain Methyl 4-amino-5-cyanothiophene-2-carboxylate.

Part 2: Conversion of the Cyano Group to an Amino Group

With the precursor in hand, the next critical step is the transformation of the 5-cyano group into a 5-amino group. Several classical organic reactions can achieve this, with the Hofmann rearrangement being a particularly effective method for converting a primary amide to a primary amine with one less carbon atom.[6][7][8]

Intermediate Step: Hydrolysis of the Cyano Group

The Hofmann rearrangement requires a primary amide as the starting material. Therefore, the 5-cyano group of the precursor must first be hydrolyzed to a 5-carboxamido group. This can typically be achieved under acidic or basic conditions.

Experimental Protocol - Hydrolysis (General Procedure):

-

Reaction Setup: Dissolve Methyl 4-amino-5-cyanothiophene-2-carboxylate in a suitable solvent, such as a mixture of an alcohol and water.

-

Hydrolysis: Add a strong acid (e.g., concentrated sulfuric acid) or a strong base (e.g., sodium hydroxide) and heat the mixture to promote hydrolysis of the nitrile to the primary amide.

-

Neutralization and Isolation: After the reaction is complete, carefully neutralize the mixture and isolate the resulting Methyl 4-amino-5-carboxamidothiophene-2-carboxylate, for instance, by precipitation or extraction.

Final Step: Hofmann Rearrangement

The Hofmann rearrangement of Methyl 4-amino-5-carboxamidothiophene-2-carboxylate will yield the final target molecule, this compound. The reaction proceeds via an isocyanate intermediate, which is then hydrolyzed to the primary amine.[6][8]

Table 2: Reagents for the Hofmann Rearrangement

| Reagent | Role in the Reaction |

| Bromine (Br₂) or N-Bromosuccinimide (NBS) | Oxidizing agent that converts the amide to an N-bromoamide intermediate.[6] |

| Sodium Hydroxide (NaOH) or other strong base | Promotes the rearrangement of the N-bromoamide to an isocyanate.[6] |

| Water | Hydrolyzes the isocyanate intermediate to the primary amine.[8] |

| Methanol or other alcohol | Can be used to trap the isocyanate as a stable carbamate if desired.[7] |

Reaction Mechanism

-

N-Bromination: The primary amide reacts with bromine in the presence of a base to form an N-bromoamide.[6]

-

Rearrangement: The N-bromoamide, upon treatment with a strong base, rearranges to form an isocyanate intermediate with the loss of a bromide ion.[8]

-

Hydrolysis: The isocyanate is then hydrolyzed by water to form a carbamic acid, which is unstable and decarboxylates to yield the primary amine.[8]

Figure 3: Simplified mechanism of the Hofmann rearrangement.

Experimental Protocol - Hofmann Rearrangement (General Procedure)

-

Reaction Setup: Prepare a solution of sodium hydroxide in water and cool it in an ice bath.

-

Bromine Addition: Slowly add bromine to the cold sodium hydroxide solution to form sodium hypobromite in situ.

-

Amide Addition: Add the Methyl 4-amino-5-carboxamidothiophene-2-carboxylate to the hypobromite solution.

-

Reaction: Warm the reaction mixture gently to initiate the rearrangement. The reaction progress can be monitored by techniques such as thin-layer chromatography.

-

Isolation and Purification: Once the reaction is complete, the product, this compound, can be isolated by extraction and purified by recrystallization or chromatography.

Conclusion

The synthesis of this compound is a multi-step process that relies on well-established and robust organic reactions. The Gewald reaction provides an efficient entry point to a key thiophene precursor, while the Hofmann rearrangement offers a reliable method for the introduction of the second amino group. Careful control of reaction conditions and purification of intermediates are crucial for achieving a high overall yield of the final product. The methodologies outlined in this guide provide a solid foundation for researchers to successfully synthesize this important heterocyclic building block for applications in drug discovery and materials science.

References

- Buchstaller, H.-P., et al. (2001). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Monatshefte für Chemie / Chemical Monthly, 132(2), 279-293.

- Gewald, K. (1966). Heterocyclic compounds from CH-acidic nitriles, VIII. 2-Aminothiophenes from α-oxo-mercaptans and methylene-active nitriles. Chemische Berichte, 99(1), 1002-1007.

- US Patent US20060142567A1. (2006).

- Hofmann, A. W. v. (1881). Ueber die Einwirkung des Broms in alkalischer Lösung auf Amide. Berichte der deutschen chemischen Gesellschaft, 14(2), 2725–2736.

- US Patent US4324899A. (1982).

-

Chemistry Steps. (n.d.). The Mechanism of the Hofmann Rearrangement. Retrieved from [Link]

-

ResearchGate. (n.d.). Hofmann Rearrangement. Retrieved from [Link]

-

Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements. Retrieved from [Link]

-

Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]

- Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. (n.d.). Oriental Journal of Chemistry.

-

Semantic Scholar. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]

- Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(12), o2399.

Sources

- 1. Gewald Reaction [organic-chemistry.org]

- 2. Gewald reaction - Wikipedia [en.wikipedia.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. US20060142567A1 - Process for the industrial synthesis of the methyl diester of 5-amino-3-carboxymethyl-4-cyano-2-thiophenecarboxylic acid, and application to the synthesis of bivalent salts of ranelic acid and their hydrates - Google Patents [patents.google.com]

- 5. asianpubs.org [asianpubs.org]

- 6. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 7. Hofmann Rearrangement | Thermo Fisher Scientific - JP [thermofisher.com]

- 8. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]

Foreword: The Vibrational Language of a Privileged Scaffold

An In-Depth Technical Guide to the FT-IR Spectrum Analysis of Substituted Thiophenes

Thiophene, a five-membered aromatic heterocycle, represents a cornerstone in medicinal chemistry and materials science. Its derivatives are integral to a vast array of pharmaceuticals, agrochemicals, and conductive polymers.[1][2][3] The precise structural characterization of these molecules is paramount, as subtle changes in substitution can dramatically alter biological activity or material properties. Fourier-Transform Infrared (FT-IR) spectroscopy provides a powerful, non-destructive method to probe the molecular structure of substituted thiophenes. By interpreting the vibrational language of the molecule—how its bonds stretch, bend, and twist in response to infrared radiation—we can gain profound insights into its substitution pattern, electronic environment, and overall architecture. This guide offers a detailed exploration of the principles and practices for analyzing the FT-IR spectra of substituted thiophenes, designed for the research scientist and drug development professional.